molecular formula C21H29N7O2S B2920391 N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butane-1-sulfonamide CAS No. 1172353-73-9

N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butane-1-sulfonamide

Katalognummer B2920391
CAS-Nummer: 1172353-73-9
Molekulargewicht: 443.57
InChI-Schlüssel: XVGRYJRKMJWKEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butane-1-sulfonamide” is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide . These derivatives have been synthesized and evaluated as potential acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) .


Chemical Reactions Analysis

The compound has been evaluated for its bioactivities, particularly its inhibitory activities against acetylcholinesterase (AChE) . The results showed that most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound are not explicitly mentioned in the retrieved papers .

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antimicrobial Evaluation

Research has explored the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to utilize these compounds as antibacterial agents. The synthesis processes involve creating derivatives that exhibit significant antibacterial activity, indicating potential for development into new antibacterial therapies (Azab, Youssef, & El-Bordany, 2013). Furthermore, compounds incorporating phenylsulfonyl moieties have shown notable antimicrobial activities, suggesting their usefulness in combating various bacterial and fungal infections (Alsaedi, Farghaly, & Shaaban, 2019).

Anticancer and Antiinflammatory Applications

Pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer properties, demonstrating potential as anti-5-lipoxygenase agents, which could lead to new therapeutic options for cancer treatment. These compounds have been subjected to cytotoxicity studies, revealing promising results against various cancer cell lines, which may contribute to developing new anticancer medications (Rahmouni et al., 2016). Additionally, the exploration of pyrazolo[1,5-a]pyrimidin-7-ones has revealed a class of nonsteroidal antiinflammatory drugs showing significant activity without the ulcerogenic side effects commonly associated with such medications, highlighting their potential for safer inflammatory disease treatments (Auzzi et al., 1983).

Enzyme Inhibition for Therapeutic Use

Sulfonamide derivatives have been studied for their inhibitory effects on human carbonic anhydrase isoenzymes, suggesting their utility in treating conditions where enzyme inhibition is beneficial. These studies have provided insights into the design and development of new sulfonamide-based inhibitors with potential applications in treating glaucoma, epilepsy, and altitude sickness, among other conditions (Büyükkıdan et al., 2017).

Kinase Inhibitory Effects and Antiproliferative Activity

Research into pyrimidinylpyrazole derivatives terminating with arylsulfonamido or cyclic sulfamide substituents has shown significant antiproliferative and kinase inhibitory effects. These compounds have been tested against a panel of cancer cell lines, demonstrating broad-spectrum antiproliferative activity and specific kinase inhibition, which could lead to the development of new cancer therapies (Gamal El-Din et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the retrieved papers .

Eigenschaften

IUPAC Name

N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]butane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N7O2S/c1-2-3-15-31(29,30)25-9-10-28-21-19(16-24-28)20(22-17-23-21)27-13-11-26(12-14-27)18-7-5-4-6-8-18/h4-8,16-17,25H,2-3,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGRYJRKMJWKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.